N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine
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Overview
Description
N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated phenyl ring, a morpholine moiety, and a pyrido[2,3-d]pyrimidin-4-amine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 3-fluoro-4-(morpholin-4-yl)benzaldehyde with pyrido[2,3-d]pyrimidin-4-amine under specific reaction conditions. The reaction is often carried out in the presence of a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF), to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Linezolid: N-[[5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide.
Ethyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate: A related compound with a similar fluorinated phenyl and morpholine structure.
Uniqueness
N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine is unique due to its pyrido[2,3-d]pyrimidin-4-amine core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C18H18FN5O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(3-fluoro-4-morpholin-4-ylphenyl)methyl]pyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H18FN5O/c19-15-10-13(3-4-16(15)24-6-8-25-9-7-24)11-21-18-14-2-1-5-20-17(14)22-12-23-18/h1-5,10,12H,6-9,11H2,(H,20,21,22,23) |
InChI Key |
OHKPPABZZVRNRV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CNC3=NC=NC4=C3C=CC=N4)F |
Origin of Product |
United States |
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